2-(cyclopropylMethoxy)-2-Methylpropanoic acid 2-(cyclopropylMethoxy)-2-Methylpropanoic acid
Brand Name: Vulcanchem
CAS No.: 1250535-65-9
VCID: VC3095064
InChI: InChI=1S/C8H14O3/c1-8(2,7(9)10)11-5-6-3-4-6/h6H,3-5H2,1-2H3,(H,9,10)
SMILES: CC(C)(C(=O)O)OCC1CC1
Molecular Formula: C8H14O3
Molecular Weight: 158.19 g/mol

2-(cyclopropylMethoxy)-2-Methylpropanoic acid

CAS No.: 1250535-65-9

Cat. No.: VC3095064

Molecular Formula: C8H14O3

Molecular Weight: 158.19 g/mol

* For research use only. Not for human or veterinary use.

2-(cyclopropylMethoxy)-2-Methylpropanoic acid - 1250535-65-9

Specification

CAS No. 1250535-65-9
Molecular Formula C8H14O3
Molecular Weight 158.19 g/mol
IUPAC Name 2-(cyclopropylmethoxy)-2-methylpropanoic acid
Standard InChI InChI=1S/C8H14O3/c1-8(2,7(9)10)11-5-6-3-4-6/h6H,3-5H2,1-2H3,(H,9,10)
Standard InChI Key MFTZSHWUFMFHKZ-UHFFFAOYSA-N
SMILES CC(C)(C(=O)O)OCC1CC1
Canonical SMILES CC(C)(C(=O)O)OCC1CC1

Introduction

Structural Characteristics and Chemical Properties

Molecular Structure and Formula

2-(cyclopropylMethoxy)-2-Methylpropanoic acid features a propanoic acid backbone with two key substituents at the alpha carbon (C-2 position): a methyl group and a cyclopropylmethoxy group. The molecular formula is C8H14O3, with a calculated molecular weight of approximately 158.20 g/mol. The structure contains a carboxylic acid functional group, a quaternary carbon center at the C-2 position, and a cyclopropyl ring connected via a methylene bridge to an oxygen atom.

The structural representation can be described as follows:

  • A propanoic acid (C3) backbone

  • A quaternary carbon at position 2

  • A methyl group at position 2

  • A cyclopropylmethoxy group (cyclopropane ring with a -CH2-O- linker) at position 2

Physical Properties

Based on structural analysis and comparison with similar carboxylic acids containing cyclopropyl groups, the following physical properties can be predicted:

PropertyPredicted ValueBasis for Prediction
Physical StateWhite crystalline solid or colorless liquidTypical for mid-chain carboxylic acids
Melting Point40-70°CBased on similar alpha-substituted propanoic acids
Boiling Point220-250°CEstimated from similar molecular weight carboxylic acids
SolubilityModerate in water; High in organic solventsTypical for carboxylic acids with lipophilic groups
Log P1.5-2.0Estimated based on structural features
pKa4.2-4.8Typical range for alpha,alpha-disubstituted propanoic acids

The presence of the cyclopropyl ring likely contributes to the compound's lipophilicity while the carboxylic acid group provides hydrogen bonding capability and water solubility.

Chemical Reactivity

The chemical reactivity of 2-(cyclopropylMethoxy)-2-Methylpropanoic acid would be influenced by several structural features:

The carboxylic acid group would exhibit typical reactivity patterns including:

  • Esterification with alcohols

  • Amide formation with amines

  • Salt formation with bases

  • Reduction to alcohols

The cyclopropyl ring, known for its strain energy and unique reactivity, may influence the compound's stability and participation in certain reactions. Cyclopropyl groups can undergo ring-opening reactions under specific conditions, which could provide additional reaction pathways for this compound.

Synthesis Pathways and Preparation Methods

Comparison with Similar Compounds

Drawing comparisons with 3-cyclopropyl-2-methylpropanoic acid (from the research materials) provides insight into potential synthetic challenges:

Feature2-(cyclopropylMethoxy)-2-Methylpropanoic acid3-Cyclopropyl-2-methylpropanoic acid
Functional GroupsEther linkage and carboxylic acidCarboxylic acid only
Carbon SkeletonBranched at C-2 with quaternary centerLinear with branching at C-2
Synthetic ComplexityHigher - requires selective alkylationLower - direct alkylation/addition possible
Potential Side ReactionsCompeting O- vs. C-alkylationFewer competing pathways

The synthesis methods reported for 2-(4-bromophenyl)-2-methylpropanoic acid in the patent literature could provide insights into general approaches for preparing alpha,alpha-disubstituted propanoic acids, though modifications would be necessary for the cyclopropylmethoxy substituent .

Applications and Significance

Related Compounds and Their Applications

Structurally related compounds provide context for possible applications:

3-Cyclopropyl-2-methylpropanoic acid (CID 20260989) shares the cyclopropyl moiety but differs in substitution pattern. Such compounds have been studied for their potential biological activities .

2-(4-Bromophenyl)-2-methylpropanoic acid has been utilized as an intermediate in pharmaceutical synthesis, specifically in the preparation of fexofenadine, an antihistamine medication . This suggests that alpha,alpha-disubstituted propanoic acids, like 2-(cyclopropylMethoxy)-2-Methylpropanoic acid, may serve as valuable intermediates in pharmaceutical synthesis.

Analytical Methods and Characterization

Spectroscopic Analysis

For proper identification and characterization of 2-(cyclopropylMethoxy)-2-Methylpropanoic acid, the following spectroscopic techniques would be valuable:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for:

      • Cyclopropyl protons (typically 0.0-0.8 ppm)

      • Methoxy CH₂ protons (3.5-4.5 ppm)

      • Methyl group protons (1.2-1.5 ppm)

      • Carboxylic acid proton (10-13 ppm, broad)

    • ¹³C NMR would display signals for all carbon atoms, with the quaternary carbon at C-2 having a distinctive chemical shift

  • Infrared (IR) Spectroscopy:

    • Strong C=O stretching band around 1700-1730 cm⁻¹

    • O-H stretching of the carboxylic acid (broad, 2500-3300 cm⁻¹)

    • C-O stretching bands around 1200-1300 cm⁻¹

  • Mass Spectrometry:

    • Molecular ion peak at m/z 158

    • Fragmentation pattern likely showing loss of the cyclopropylmethoxy group

    • Potential for McLafferty rearrangement common to carboxylic acids

Chromatographic Methods

For purification and analysis, the following chromatographic approaches would be suitable:

  • High-Performance Liquid Chromatography (HPLC):

    • Reverse-phase C18 column

    • Mobile phase: acetonitrile/water with 0.1% formic acid

    • UV detection at 210-220 nm

  • Gas Chromatography (GC):

    • Derivatization to methyl ester may be necessary for improved volatility

    • Non-polar column (e.g., DB-5)

    • Temperature program: 70°C initial, ramp to 250°C

  • Thin-Layer Chromatography (TLC):

    • Silica gel plates

    • Mobile phase: hexane/ethyl acetate (7:3) with 1% acetic acid

    • Visualization with p-anisaldehyde or phosphomolybdic acid stain

Future Research Directions

Knowledge Gaps

Several knowledge gaps exist regarding 2-(cyclopropylMethoxy)-2-Methylpropanoic acid:

  • Experimental confirmation of predicted physical properties

  • Optimized synthetic methodologies with yield and purity assessments

  • Stability studies, particularly regarding the potential reactivity of the cyclopropyl ring

  • Evaluation of biological activities, if any

  • Assessment of potential applications in materials science or as synthetic intermediates

Promising Research Avenues

Future research could explore:

  • Development of efficient, scalable synthetic routes

  • Investigation of stereochemical aspects if chiral derivatives are considered

  • Structure-activity relationship studies if biological activity is discovered

  • Exploration as a building block for more complex molecules

  • Assessment of reactivity under various conditions, particularly focusing on the cyclopropyl ring's behavior

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